4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
4-Ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a versatile chemical compound with a unique structure that includes an ethenyl group and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of ethenylpyrazole with trifluoroethylating agents under controlled conditions. One common method is the direct trifluoroethylation of ethenylpyrazole using trifluoroethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can yield saturated analogs of the compound.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Applied in material synthesis and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to its combination of an ethenyl group and a trifluoroethyl group on the pyrazole ring. Similar compounds include:
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethenyl group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the ethenyl group, making it structurally simpler.
4-Ethenyl-1H-pyrazole: Does not have the trifluoroethyl group, resulting in different chemical properties.
Properties
IUPAC Name |
4-ethenyl-1-(2,2,2-trifluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-2-6-3-11-12(4-6)5-7(8,9)10/h2-4H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBWPRSBLVRSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(N=C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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